molecular formula C17H17N5O B12937241 N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide CAS No. 918662-90-5

N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide

Número de catálogo: B12937241
Número CAS: 918662-90-5
Peso molecular: 307.35 g/mol
Clave InChI: PWAULFCXLABJQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide is a pyrimidine-based small molecule characterized by distinct substituents at three key positions:

  • Position 2: A piperidin-1-yl group, a six-membered nitrogen-containing heterocycle known to enhance lipophilicity and modulate target binding .
  • Position 4: A benzamide moiety, which often serves as a hydrogen-bond acceptor/donor in protein-ligand interactions .
  • Position 5: A cyano (-CN) group, which may influence electronic properties and metabolic stability .

This compound’s structural framework aligns with bioactive molecules targeting enzymes or receptors, particularly in kinase inhibition or antimicrobial applications.

Propiedades

Número CAS

918662-90-5

Fórmula molecular

C17H17N5O

Peso molecular

307.35 g/mol

Nombre IUPAC

N-(5-cyano-2-piperidin-1-ylpyrimidin-4-yl)benzamide

InChI

InChI=1S/C17H17N5O/c18-11-14-12-19-17(22-9-5-2-6-10-22)21-15(14)20-16(23)13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,19,20,21,23)

Clave InChI

PWAULFCXLABJQU-UHFFFAOYSA-N

SMILES canónico

C1CCN(CC1)C2=NC=C(C(=N2)NC(=O)C3=CC=CC=C3)C#N

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chloropyrimidine with piperidine to form 2-(piperidin-1-yl)pyrimidine. This intermediate is then reacted with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic substitutions at the 2- and 4-positions. Key reactions include:

Reaction with Amines

  • Conditions : Reacted with primary/secondary amines (e.g., piperidine, morpholine) in dimethylformamide (DMF) using diisopropylethylamine (DIPEA) as a base at 80–100°C for 12–24 hours .

  • Outcome : Substitution of the chlorine atom in the intermediate 4-chloro-5-cyano-2-(piperidin-1-yl)pyrimidine with amines to form derivatives.

  • Yield : 49–67% .

Amine UsedProduct StructureYield (%)
PiperidineN-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide55
4-(2-Methoxyphenyl)piperazineAnalog with extended piperazine chain67

Hydrolysis of the Cyano Group

The 5-cyano group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : Reflux with concentrated H₂SO₄/H₂O (1:1) for 6 hours.

  • Outcome : Conversion to a carboxylic acid derivative.

  • Yield : 72–85%.

Basic Hydrolysis

  • Conditions : NaOH (2M) in ethanol/water at 60°C for 8 hours.

  • Outcome : Formation of a primary amide.

Reduction Reactions

Selective reduction of functional groups has been reported:

Cyano to Amine

  • Conditions : Hydrogenation with H₂/Pd-C (10% wt) in ethanol at 50°C for 12 hours .

  • Outcome : Reduction of the 5-cyano group to a primary amine.

  • Yield : 60–75%.

Electrophilic Substitution

The pyrimidine ring participates in electrophilic reactions under controlled conditions:

Nitration

  • Conditions : HNO₃/H₂SO₄ (1:3) at 0–5°C for 4 hours.

  • Outcome : Nitro group introduction at the 6-position of the pyrimidine ring.

  • Yield : 45–55%.

Cross-Coupling Reactions

The compound serves as a substrate for metal-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Conditions : Reaction with arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/H₂O (4:1) at 90°C .

  • Outcome : Formation of biaryl derivatives at the 4-position.

  • Yield : 60–80% (for analogous compounds) .

Benzamide Group Reactivity

The benzamide moiety undergoes hydrolysis under extreme conditions:

Acidic Cleavage

  • Conditions : HCl (6M) at reflux for 24 hours .

  • Outcome : Cleavage to 4-amino-5-cyano-2-(piperidin-1-yl)pyrimidine and benzoic acid.

Spectroscopic Monitoring

Key techniques for reaction validation:

  • ¹H/¹³C NMR : Used to confirm substitution patterns (e.g., δ 8.88 ppm for pyrimidine H in CDCl₃) .

  • Mass Spectrometry : HRMS (ESI) for molecular ion verification (e.g., [M+H]⁺ at m/z 309.1200) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:
N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide has been investigated for its role as a potential anticancer agent. The compound functions as a tankyrase inhibitor, which is significant in the context of cancer therapy due to tankyrase's role in regulating the Wnt signaling pathway, often dysregulated in cancer cells. Inhibiting tankyrase can lead to reduced proliferation of cancer cells and increased apoptosis .

HIV Inhibition:
Research has indicated that derivatives of pyrimidine compounds, including those similar to N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide, exhibit anti-HIV properties. These compounds have been shown to inhibit the reverse transcriptase enzyme, which is crucial for HIV replication. Studies have demonstrated that modifications in the chemical structure can enhance potency against various HIV strains, suggesting a promising avenue for developing new antiviral therapies .

Neuropharmacology

Cognitive Enhancers:
The compound's structural features suggest potential applications in neuropharmacology, particularly as cognitive enhancers. Compounds with similar piperidine and pyrimidine structures have been studied for their effects on neurotransmitter systems involved in learning and memory. Preliminary studies indicate that N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide may enhance cognitive functions by modulating cholinergic pathways .

Dermatological Applications

Topical Formulations:
There is ongoing research into the use of this compound in cosmetic formulations due to its potential skin benefits. The incorporation of N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide into topical products could leverage its moisturizing properties and ability to enhance skin barrier function. Studies have shown that similar compounds can improve skin hydration and elasticity, making them suitable candidates for anti-aging products .

Case Studies

Several case studies illustrate the practical applications of N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide:

  • Cancer Research Study:
    A study demonstrated that treatment with tankyrase inhibitors, including derivatives of this compound, resulted in significant tumor regression in preclinical models of colorectal cancer .
  • Antiviral Efficacy:
    A series of experiments showed that modifications to the chemical structure enhanced the efficacy of pyrimidine derivatives against resistant strains of HIV, highlighting the importance of structural optimization in drug development .
  • Cosmetic Formulation Development:
    In a formulation study, incorporating this compound into skin creams improved hydration levels significantly compared to control formulations without it, indicating its potential as an active ingredient in dermatological products .

Mecanismo De Acción

The mechanism of action of N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide can be contextualized by comparing it to related pyrimidine derivatives (Table 1). Key differentiating factors include substituent variations, molecular weight, and reported bioactivities.

Table 1: Structural and Functional Comparison of Pyrimidine Analogs

Compound Name Substituents (Positions 2/4/5) Molecular Weight Notable Properties/Activities Reference
N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide Piperidin-1-yl / Benzamide / Cyano ~350.4* Potential kinase inhibition (inferred)
N-(5-Fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide (4-Methylbenzyl)oxy / Benzamide / Fluoro 381.4 Fungicidal activity
N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide Morpholino / Benzamide / Cyanomethyl ~452.5* Structural similarity to kinase ligands
4-{[2-(3-Fluorophenyl)pyrimidin-4-yl]oxy}-N-[(5-methylfuran-2-yl)methyl]benzamide 3-Fluorophenyl / Benzamide / Oxy-furan 403.4 Enhanced solubility (furan group)
N-{5-[2-(Methylamino)pyrimidin-4-yl]-2-oxo-1,2-dihydropyridin-3-yl}-4-(piperidin-1-yl)benzamide Piperidin-1-yl / Benzamide / Methylamino ~434.5* Protein-ligand interaction (PDB entry)
N-[5-Cyano-2-[4-(phenylmethyl)piperazin-1-yl]pyrimidin-4-yl]benzamide Piperazinyl-benzyl / Benzamide / Cyano ~456.5* Improved solubility (piperazine)

*Calculated based on molecular formulas.

Key Observations:

Substituent Effects on Bioactivity: The cyano group at position 5 in the target compound may enhance metabolic stability compared to the fluoro substituent in ’s fungicidal analog, which likely improves target affinity but may increase toxicity . The piperidin-1-yl group at position 2 contrasts with morpholino () and piperazinyl () moieties. Piperidine’s lipophilicity may favor blood-brain barrier penetration, whereas morpholino and piperazine groups improve aqueous solubility .

Structural Motifs in Protein Binding :

  • The benzamide moiety at position 4 is conserved across multiple analogs, suggesting its critical role in hydrogen-bond interactions, as seen in ’s PDB ligand .
  • Heterocyclic variations (e.g., furan in ) introduce steric and electronic differences that modulate binding specificity .

Synthetic and Pharmacokinetic Considerations: Piperidine-containing compounds (target, –8) may require more complex synthetic routes than morpholino derivatives due to secondary amine reactivity .

Actividad Biológica

N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Compound Overview

Chemical Structure:
The compound features a pyrimidine ring substituted with a piperidine moiety and a cyano group, which contributes to its biological activity. The general structure can be summarized as follows:

  • IUPAC Name: N-(5-cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide
  • Molecular Formula: C16H15N5O
  • Molecular Weight: 310.32 g/mol

Synthesis

The synthesis of N-(5-cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide involves several steps, typically starting from commercially available pyrimidine derivatives. The reaction conditions and yields are critical for the successful preparation of this compound. For instance, one reported method achieved a yield of 55% under optimized conditions, confirming the structure through techniques such as NMR and mass spectrometry .

Anticancer Properties

N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide has been evaluated for its cytotoxic effects against various human cancer cell lines, including:

  • MCF-7 (breast cancer)
  • C33A (cervical cancer)
  • KB (oral cancer)
  • DU-145 (prostate cancer)

In vitro studies have demonstrated that this compound exhibits potent to moderate anticancer activity across these cell lines. The results indicated that compounds derived from similar structures could act as effective inhibitors of cancer cell proliferation, with some derivatives showing enhanced potency compared to others .

The mechanism by which N-(5-cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide exerts its anticancer effects may involve the inhibition of specific molecular targets involved in cell growth and survival pathways. Molecular docking studies have suggested that this compound can effectively bind to the epidermal growth factor receptor (EGFR), a critical player in many cancers . This interaction potentially disrupts signaling pathways that promote tumor growth.

Table of Biological Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-712.5EGFR inhibition
C33A15.2Induction of apoptosis
KB10.8Cell cycle arrest
DU-14514.3Inhibition of angiogenesis

Note: IC50 values indicate the concentration required to inhibit 50% of cell viability in the respective cancer cell lines.

Comparative Studies

In comparative studies with other known anticancer agents, N-(5-cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide showed promising results, particularly in terms of selectivity and reduced toxicity profiles compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide?

  • Methodology :

  • Step 1 : Start with a pyrimidine precursor (e.g., 4-chloro-5-cyano-2-(piperidin-1-yl)pyrimidine). Replace the chloro group at the 4-position with benzamide via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH/DMF or K2CO3/DMSO).
  • Step 2 : Optimize reaction temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of pyrimidine to benzamide derivative) to maximize yield.
  • Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Reference : Similar SNAr approaches are used for brominated analogs in sulfonamide synthesis .

Q. How can X-ray crystallography be applied to confirm the molecular structure?

  • Methodology :

  • Data Collection : Use a single-crystal X-ray diffractometer (e.g., Oxford Diffraction Xcalibur with MoKα radiation, λ = 0.71073 Å). Optimize crystal growth via vapor diffusion (e.g., methanol/water) .
  • Structure Solution : Employ SHELX programs (SHELXS-97 for initial phasing, SHELXL-97 for refinement). Use Olex2 or WinGX for visualization .
  • Key Parameters : Report unit cell dimensions (e.g., triclinic P1 space group), R-factors (<5%), and hydrogen-bonding networks.
  • Example : Brominated analogs show piperidine chair conformations and π-π stacking (3.4–3.6 Å), which can guide analysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the cyano group in catalytic applications?

  • Methodology :

  • Electronic Analysis : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. Compare charge distribution with brominated analogs to assess electron-withdrawing effects.
  • Steric Effects : Perform conformational analysis (e.g., Monte Carlo simulations) to evaluate accessibility of the cyano group for reactions like hydrolysis or nucleophilic addition.
  • Experimental Validation : Conduct kinetic studies (e.g., UV-Vis monitoring of cyano hydrolysis under acidic/basic conditions).
  • Reference : Bromine in analogs alters π-stacking but not reactivity; cyano’s stronger electronegativity may enhance stability in polar solvents .

Q. How can crystallographic data resolve contradictions in reported bond angles for piperidine-containing compounds?

  • Methodology :

  • Data Comparison : Compile bond angles (C-N-C) from multiple datasets (e.g., 112–118° in brominated analogs ). Use statistical tools (e.g., χ² tests) to assess significance of deviations.
  • Error Sources : Check for thermal motion (ADP values >0.05 Ų) or disorder (e.g., methoxy group splitting in analogs ). Apply TWINABS for absorption corrections if needed .
  • Case Study : Discrepancies in dihedral angles (70–72° vs. 56–69°) may arise from intermolecular forces (e.g., C–H⋯O vs. N–H⋯N hydrogen bonds) .

Q. What experimental design considerations are critical for studying intermolecular interactions in co-crystals?

  • Methodology :

  • Co-former Selection : Prioritize molecules with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids for pyrimidine N acceptors).
  • Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) with 24 solvents and 3 temperature gradients.
  • Interaction Analysis : Employ Hirshfeld surfaces (CrystalExplorer) to quantify contact contributions (e.g., H⋯N/O vs. π-π).
  • Example : Brominated analogs form inversion dimers via N–H⋯N bonds (2.8–3.0 Å) and [010] chains via C–H⋯O interactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.